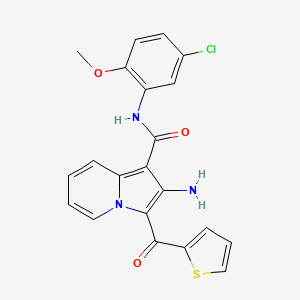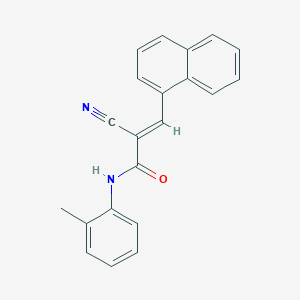
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide, commonly known as CYT387, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis.
Mécanisme D'action
CYT387 works by selectively inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By blocking (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide activity, CYT387 prevents the abnormal growth and proliferation of cells that are characteristic of MPNs.
Effets Biochimiques Et Physiologiques
CYT387 has been shown to have a number of biochemical and physiological effects. In addition to its (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitory activity, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of rheumatoid arthritis and other autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYT387 is its selectivity for (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which reduces the risk of off-target effects and toxicity. However, like all drugs, CYT387 has some limitations. For example, it may not be effective in all patients, and some patients may experience side effects such as anemia, thrombocytopenia, and gastrointestinal disturbances.
Orientations Futures
There are several areas of future research that could be explored in relation to CYT387. One area of interest is the potential use of CYT387 in combination with other drugs for the treatment of MPNs and other diseases. Another area of interest is the development of more potent and selective (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors that could be used in the treatment of a wider range of diseases. Finally, there is a need for further research into the long-term safety and efficacy of CYT387 and other (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors.
Méthodes De Synthèse
CYT387 can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2-methylbenzaldehyde with 2-naphthylamine to form 2-(2-methylphenylamino)naphthalene. This intermediate is then reacted with acrylonitrile in the presence of a base to form CYT387.
Applications De Recherche Scientifique
CYT387 has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of MPNs, a group of blood cancers that affect the bone marrow. CYT387 works by inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which play a key role in the development and progression of MPNs.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-7-2-5-12-20(15)23-21(24)18(14-22)13-17-10-6-9-16-8-3-4-11-19(16)17/h2-13H,1H3,(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZRBMGVUULBP-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

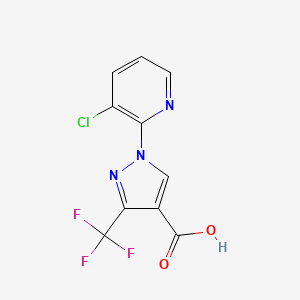
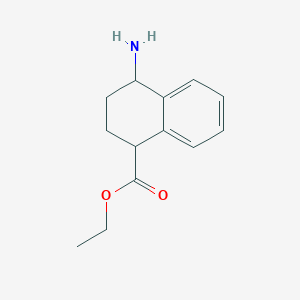
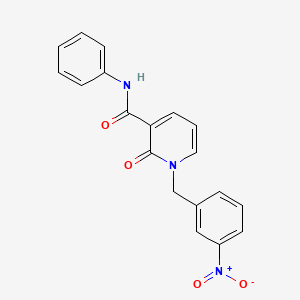
![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)
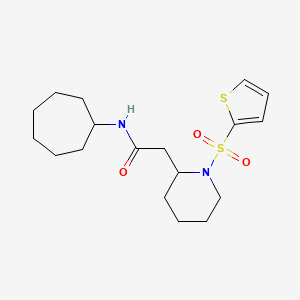
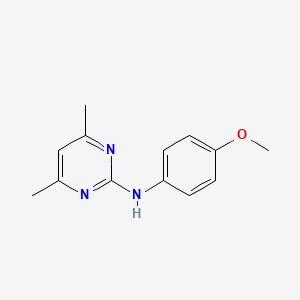
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)
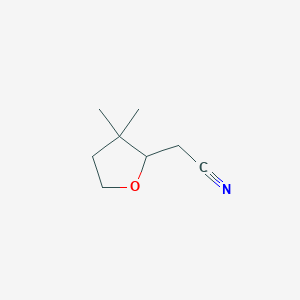
![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)
![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)
